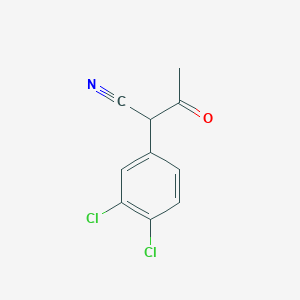

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dichlorophenyl)-3-oxobutanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis of Heterocycles : Derivatives of 3-oxobutanenitrile are utilized in synthesizing various heterocycles. For instance, 2-arylidene-3-oxobutanenitrile derivatives were prepared through Knoevenagel condensation and used to synthesize 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the compound's utility in complex organic syntheses (Han et al., 2015).

Formation of Pyrazoles and Pyrimidines : Research has shown the reactivity of 4-Phenyl-3-oxobutanenitrile derivatives in forming a variety of polyfunctionally substituted heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).

Biological Activity : Compounds synthesized from 2-ethoxymethylene-3-oxobutanenitrile demonstrated biological activity against bacteria, fungi, and tumor cells, highlighting its potential in pharmaceutical applications (Černuchová et al., 2005).

Benzothiazole Derivatives : 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile was used to synthesize new benzothiazole derivatives, showing the versatility of 3-oxobutanenitrile in forming useful chemical compounds (Zaki et al., 2006).

Characterization and Properties

Crystal Structure Analysis : The crystal structure of 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile N,N-dimethylformamide solvate was determined, contributing to the understanding of molecular structures in organic chemistry (Shi et al., 2004).

Optical Properties of Derivatives : Studies on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which include compounds derived from 3-oxobutanenitrile, have been conducted to understand their potential in photovoltaic applications (Zeyada et al., 2016).

Photovoltaic Properties : Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication further demonstrates the potential of these compounds in electronics and renewable energy sectors (Zeyada et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with the aryl hydrocarbon receptor (ahr) pathway .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to activate the ahr pathway, leading to the induction of cyp1-metabolizing mono-oxygenases .

Biochemical Pathways

The activation of the ahr pathway and the subsequent induction of cyp1-metabolizing mono-oxygenases suggest that it may influence the metabolism of various endogenous and exogenous compounds .

Pharmacokinetics

Similar compounds are primarily metabolized by the liver and excreted via the kidneys .

Result of Action

Similar compounds have been reported to induce dna damage, checkpoint activation, s-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines .

Análisis Bioquímico

Biochemical Properties

It is hypothesized that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is possible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile is not well-defined. It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies should focus on observing the changes in the effects of this compound over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-6(14)8(5-13)7-2-3-9(11)10(12)4-7/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRJWFLOZMCQMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545223 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-31-0 |

Source

|

| Record name | α-Acetyl-3,4-dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dichlorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)

![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)